N-(isochroman-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(isochroman-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide” is likely to be an organic compound containing several functional groups: an isochroman group, a methyl group, an imidazole ring, and a sulfonamide group. These functional groups suggest that the compound could have potential applications in various fields, such as medicinal chemistry or material science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The isochroman group is a bicyclic structure, the imidazole ring is a five-membered ring with two nitrogen atoms, and the sulfonamide group contains a sulfur atom bonded to an amine group .Scientific Research Applications
One-Pot Synthesis of Sulfonamides
Sulfonamides, with structures related to "N-(isochroman-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide," have been synthesized through one-pot reactions. For example, Rozentsveig et al. (2013) describe a method for synthesizing N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, which demonstrates the versatility of sulfonamides in creating heterocyclic compounds with potential applications in medicinal chemistry (Rozentsveig et al., 2013).
Inhibition of Carbonic Anhydrase
Ekinci et al. (2012) investigated sulfonamide derivatives incorporating 3-formylchromone moieties for their ability to inhibit human carbonic anhydrase isoforms, showcasing the therapeutic potential of sulfonamides in designing novel inhibitors for conditions involving carbonic anhydrase (Ekinci et al., 2012).
Electrophysiological Activity
The cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including benzene-sulfonamides, has been explored, indicating the potential of these compounds in developing selective class III agents for cardiac arrhythmias treatment (Morgan et al., 1990).
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17-8-14(15-10-17)21(18,19)16-7-13-6-11-4-2-3-5-12(11)9-20-13/h2-5,8,10,13,16H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPQYIDRLHBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.